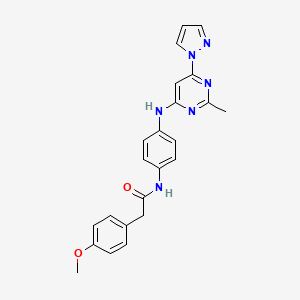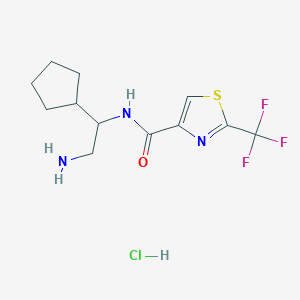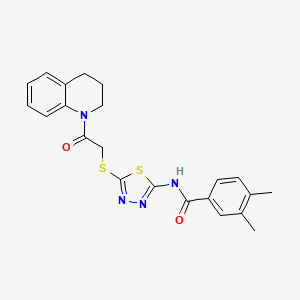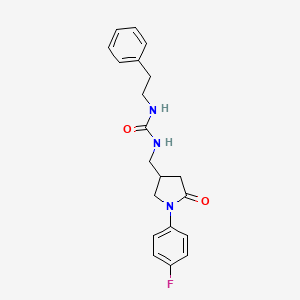![molecular formula C15H15BrO B2360685 (2S)-1-[4-(4-bromophenyl)phenyl]propan-2-ol CAS No. 1296274-43-5](/img/structure/B2360685.png)
(2S)-1-[4-(4-bromophenyl)phenyl]propan-2-ol
Vue d'ensemble
Description
(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol is a chiral compound with a bromine atom attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol typically involves the following steps:
Bromination: The biphenyl structure is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Grignard Reaction: The brominated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent to introduce the propan-2-ol moiety.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol may involve large-scale bromination and Grignard reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
4’-Bromobiphenyl: Lacks the propan-2-ol moiety.
1-(4’-Bromobiphenyl-4-yl)ethanol: Similar structure but with an ethanol group instead of propan-2-ol.
Uniqueness
(2S)-1-(4’-Bromobiphenyl-4-yl)propan-2-ol is unique due to its specific chiral configuration and the presence of both bromine and propan-2-ol functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S)-1-[4-(4-bromophenyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9,11,17H,10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNNKEBHVIJDLM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2360603.png)

![3,4-diethoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2360606.png)



![N-(2-furylmethyl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2360611.png)
![N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2360612.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2360615.png)
![4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2360618.png)
![2-(9-Bromo-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2360619.png)
![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)

![4-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2360623.png)
